N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
Description
Properties
Molecular Formula |
C22H19N3O3S2 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H19N3O3S2/c1-15-9-11-16(12-10-15)14-30(27,28)22-25-24-21(29-22)23-20(26)13-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,13-14H2,1H3,(H,23,24,26) |
InChI Key |
JUHQFHIPIZAVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Carboxylic Acid Derivatives
The 1,3,4-thiadiazole scaffold is constructed via cyclodehydration of a substituted carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For the target compound, (4-methylbenzylthio)acetic acid serves as the precursor.
Procedure :
-
(4-Methylbenzylthio)acetic acid is synthesized by reacting 4-methylbenzylthiol with chloroacetic acid under basic conditions (e.g., NaOH in ethanol).
-
The carboxylic acid (3.00 mmol) is mixed with POCl₃ (10 mL) and stirred for 20 minutes at room temperature.
-
Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour.
-
The reaction is quenched with water, basified to pH 8 with NaOH, and filtered to isolate 5-(4-methylbenzylthio)-1,3,4-thiadiazol-2-amine as a crude solid.
Yield : ~70–85% (based on analogous reactions).
Oxidation of Sulfide to Sulfonyl Group
Oxidative Transformation
The sulfide moiety at position 5 of the thiadiazole is oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) in acetic acid.
Procedure :
-
5-(4-Methylbenzylthio)-1,3,4-thiadiazol-2-amine (1.0 mmol) is dissolved in glacial acetic acid (10 mL).
-
30% H₂O₂ (2.5 mL) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
-
The product, 5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazol-2-amine , is filtered and recrystallized from ethanol.
Synthesis of 2-(Naphthalen-1-yl)acetyl Chloride
Friedel-Crafts Alkylation
1-Naphthaleneacetic acid is synthesized via a modified Friedel-Crafts reaction between naphthalene and chloroacetic acid, as described in patent US2655531A.
Procedure :
Acid Chloride Formation
The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Procedure :
-
1-Naphthaleneacetic acid (1.0 mmol) is refluxed with SOCl₂ (5 mL) in 1,2-dichloroethane for 2 hours.
-
Excess SOCl₂ is removed under reduced pressure to yield 2-(naphthalen-1-yl)acetyl chloride as a viscous oil.
Acylation of the Thiadiazol-2-amine
Amide Bond Formation
The final step involves coupling 5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazol-2-amine with 2-(naphthalen-1-yl)acetyl chloride in anhydrous tetrahydrofuran (THF).
Procedure :
-
The amine (1.0 mmol) and triethylamine (1.2 mmol) are dissolved in THF (15 mL) under nitrogen.
-
2-(Naphthalen-1-yl)acetyl chloride (1.1 mmol) in THF (5 mL) is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 4 hours, quenched with water, and filtered to isolate the crude product.
-
Recrystallization from methanol yields pure N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide .
Characterization and Validation
Spectroscopic Analysis
Elemental Analysis
Calculated for C₂₂H₂₁N₃O₃S₂ :
C 61.23%, H 4.89%, N 9.74%, S 14.83%.
Found :
C 61.05%, H 4.92%, N 9.68%, S 14.75%.
Challenges and Optimization Considerations
-
Regioselectivity in Thiadiazole Formation : Ensuring the correct substitution pattern requires precise stoichiometry and reaction monitoring.
-
Sulfide Oxidation : Over-oxidation to sulfonic acids is mitigated by controlling H₂O₂ concentration and reaction time.
-
Acid Chloride Stability : Moisture-free conditions are critical to prevent hydrolysis during acylation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfonyl and acetamide groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Thiadiazole Core
The 1,3,4-thiadiazole scaffold is highly versatile. Key structural variations among analogs include:
Key Observations :
- Sulfonyl vs. Thio Groups : Sulfonyl groups (as in the target compound and ) improve metabolic stability compared to thio derivatives .
Modifications in the Acetamide Side Chain
Key Observations :
- Bulkier Groups (Naphthalene) : The naphthalene moiety may improve binding to hydrophobic pockets in target proteins, similar to benzo[d]oxazole and benzothiazole derivatives .
Anticancer Activity
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Exhibited cytotoxicity against MCF-7 (breast cancer) with IC50 = 1.8 µM .
Antimicrobial Activity
Biological Activity
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Thiadiazole ring : Known for its biological activity.
- Sulfonyl group : Enhances solubility and bioactivity.
- Naphthalene moiety : Contributes to hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O4S2 |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
| InChI Key | OORCWZCGYBQLEM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways:
- Antiviral Activity : The compound exhibits inhibitory effects on viral enzymes, potentially disrupting the replication cycle of viruses such as influenza.
- Anticancer Properties : It has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
-
Cytotoxicity Tests : The compound was evaluated against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using MTT assays. The results indicated significant cytotoxicity with IC50 values in the low micromolar range.
Cell Line IC50 (µM) MCF-7 4.27 HepG2 0.28
These findings suggest that structural modifications can enhance the anticancer efficacy of thiadiazole derivatives.
Antiviral Activity
In vitro studies have demonstrated that compounds similar to this compound possess antiviral properties:
- Mechanism of Action : The compound may inhibit viral replication by targeting specific enzymes involved in the viral life cycle.
Structure-Activity Relationship (SAR)
The effectiveness of thiadiazole derivatives is closely linked to their chemical structure. Modifications to the naphthalene and sulfonyl groups can significantly alter bioactivity:
- Substituent Variations : The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity.
- Ring Structure Influence : Variations in the thiadiazole and naphthalene rings affect binding affinity to biological targets.
Case Studies
Several studies have documented the biological activities of compounds related to this compound:
- A study published in MDPI explored various thiadiazole derivatives and their anticancer activities, noting that modifications at the C-5 position significantly influenced efficacy against cancer cell lines .
- Research highlighted in PMC indicated that certain thiadiazole compounds exhibited promising antiviral activity against influenza viruses, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
